molecular formula C10H6S2 B3050154 1,2-Di(thiophen-2-yl)ethyne CAS No. 23975-15-7

1,2-Di(thiophen-2-yl)ethyne

Cat. No.: B3050154
CAS No.: 23975-15-7
M. Wt: 190.3 g/mol
InChI Key: UVIHBGIRBHGVTK-UHFFFAOYSA-N
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Description

1,2-Di(thiophen-2-yl)ethyne (CAS 23975-15-7) is a high-purity, symmetrical diarylalkyne that serves as a fundamental building block in materials science and organic electronics research . This compound features a rigid, linear acetylene core that bridges two electron-rich thiophene rings, creating an extended π-conjugated system crucial for charge transport . The molecular formula is C₁₀H₆S₂ and it has a molecular weight of 190.28 g/mol . It is typically supplied as a white to yellow powder or crystal . Research Applications: • Organic Electronics: This compound is a critical precursor for developing advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . Its structure allows for fine-tuning of frontier molecular orbitals, which is essential for creating donor-acceptor-donor (D-A-D) architectures that facilitate intramolecular charge transfer . • Extended Viologen Synthesis: It acts as a key intermediate in multi-step syntheses, including the creation of extended viologens—organic salts with applications in electrochromic devices, molecular switches, and photocatalytic hydrogen evolution . The triple bonds are introduced via reliable Sonogashira cross-coupling reactions to connect heteroaromatic systems . • Luminescent Materials: The compound is a versatile scaffold for synthesizing larger π-conjugated structures, such as tetraaryl-1,3-butadienes and other luminescent materials for light-emitting devices . Handling & Storage: This material is air and heat sensitive . It should be stored sealed in a dry environment, protected from light, and at room temperature or refrigerated (0-10°C) according to the specific lot . Safety precautions include using protective gloves and eye/face protection, as it may cause skin irritation and serious eye irritation (H317, H319) . Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-thiophen-2-ylethynyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIHBGIRBHGVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348424
Record name thiophene, 2,2'-(1,2-ethynediyl)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23975-15-7
Record name thiophene, 2,2'-(1,2-ethynediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Di Thiophen 2 Yl Ethyne

Transition Metal-Catalyzed Cross-Coupling Strategies

The formation of the carbon-carbon triple bond in 1,2-di(thiophen-2-yl)ethyne is most commonly achieved through cross-coupling reactions facilitated by transition metal catalysts. These methods offer high efficiency and functional group tolerance.

Sonogashira Coupling Approaches for this compound Synthesis

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone for the synthesis of this compound. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.

One notable approach involves a tandem Sonogashira/decarboxylative cross-coupling reaction. In this method, 2-chlorothiophene (B1346680) is coupled with propiolic acid in the presence of a palladium catalyst, PdCl2(Cy*Phine)2, and a base, cesium carbonate (Cs2CO3), in dioxane at 120°C. This one-pot synthesis yields this compound with a 58% isolated yield.

Another variation of the Sonogashira coupling utilizes 2-iodothiophene (B115884) as the starting material. The reaction with an acetylene (B1199291) source, catalyzed by a palladium-copper system, provides a direct route to the desired product. For instance, the coupling of 2-iodothiophene with trimethylsilylacetylene, followed by in-situ deprotection, is a common strategy.

Table 1: Sonogashira Coupling Approaches for this compound Synthesis
Starting Material (Thiophene)Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-ChlorothiophenePropiolic AcidPdCl2(Cy*Phine)2Cs2CO3Dioxane12058
2-IodothiopheneTrimethylsilylacetylenePd(PPh3)2Cl2 / CuIAmineNot SpecifiedNot SpecifiedNot Specified

Palladium-Catalyzed Synthetic Routes

Beyond the classic Sonogashira coupling, other palladium-catalyzed reactions are instrumental in the synthesis of this compound. These can include homocoupling reactions of terminal alkynes or other cross-coupling strategies.

For example, the palladium-catalyzed homocoupling of 2-ethynylthiophene (B1312097) can lead to the formation of this compound. While specific conditions for this direct homocoupling are less commonly reported for this particular product, the general methodology is a well-established route for symmetrical diyne synthesis.

Furthermore, palladium catalysis is central to the synthesis of precursors for this compound. For instance, the reaction of 2-iodothiophene with calcium carbide in the presence of a palladium catalyst has been reported as a synthetic route. chemrxiv.org Additionally, palladium catalysts are employed in the aminocarboxylation of this compound, highlighting their role in the further functionalization of the molecule. core.ac.uk

Table 2: Palladium-Catalyzed Synthetic Routes for this compound
Reactant 1Reactant 2CatalystNotes
2-IodothiopheneCalcium CarbidePalladium CatalystProvides a direct route to the product. chemrxiv.org
2-Ethynylthiophene-Palladium CatalystHomocoupling to form the symmetrical diyne.

Rhenium-Catalyzed Methodologies for Ethyne (B1235809) Formation

Rhenium-catalyzed alkyne metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon triple bonds. rsc.orgnih.govresearchgate.netacs.org These catalysts, particularly high-valent rhenium alkylidyne complexes, can facilitate the redistribution of alkyne fragments. While a direct synthesis of this compound via rhenium-catalyzed homometathesis of a thiophene-containing terminal alkyne has not been explicitly detailed in the reviewed literature, the methodology holds potential.

The general mechanism of alkyne metathesis involves the reaction of two alkyne molecules to form a new alkyne, with the exchange of the alkylidyne groups. A hypothetical homometathesis of 2-ethynylthiophene, catalyzed by a suitable rhenium complex, would theoretically yield this compound and acetylene. The development of air- and moisture-stable rhenium(V) alkylidyne catalysts has broadened the applicability of this reaction, making it a plausible, albeit currently underexplored, route for the synthesis of this specific compound. rsc.org

Copper-Catalyzed Preparations and Related Systems

Copper-catalyzed reactions, particularly the Glaser-Hay coupling, provide a classic and effective method for the synthesis of symmetrical diynes like this compound. organic-chemistry.orgrsc.org This reaction involves the oxidative homocoupling of terminal alkynes in the presence of a copper salt and an oxidant, typically oxygen from the air.

The Hay coupling, a modification of the Glaser coupling, often utilizes a copper(I) chloride-TMEDA (tetramethylethylenediamine) complex to activate the terminal alkyne. The homocoupling of 2-ethynylthiophene under these conditions would directly yield this compound. These reactions are valued for their operational simplicity and the use of inexpensive copper catalysts.

Table 3: Copper-Catalyzed Preparations of Symmetrical Diynes
Reaction NameReactantCatalyst SystemOxidantGeneral Outcome
Glaser CouplingTerminal AlkyneCopper(I) saltOxygen (air)Symmetrical Diyne
Hay CouplingTerminal AlkyneCuCl / TMEDAOxygen (air)Symmetrical Diyne

Alternative Synthetic Routes and Precursor Chemistry

Alternative synthetic pathways to this compound often involve the transformation of pre-functionalized thiophene (B33073) derivatives. One such method starts from thiophene-2-carbaldehyde. While the direct conversion is a multi-step process, it highlights the versatility of available starting materials. A more direct alternative involves the reaction of 2,2'-(ethyne-1,2-diyl)dianiline with thiophene-2-carbaldehyde, although this leads to a more complex indole-containing structure rather than the target compound itself. wikipedia.org

A more direct alternative synthesis involves the use of calcium carbide as the acetylene source in a reaction with 2-iodothiophene, catalyzed by palladium. chemrxiv.org This method circumvents the need for gaseous or terminal alkynes, offering a potentially safer and more convenient laboratory procedure.

Spectroscopic and Structural Elucidation of 1,2 Di Thiophen 2 Yl Ethyne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the precise arrangement of atoms within a molecule. For 1,2-di(thiophen-2-yl)ethyne, both proton and carbon-13 NMR provide detailed information about its chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) rings exhibit distinct signals. rsc.orgrsc.org The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows multiplets for the thiophene protons. rsc.org One report provides the following chemical shifts (δ) and coupling constants (J) for the thiophene protons: a doublet of doublets at approximately 7.20 ppm, and doublets at 7.25 ppm and 7.20 ppm. rsc.org Another study reports a multiplet in the range of 7.08-7.21 ppm and another at 7.27-7.32 ppm. rsc.org A multiplet observed between 6.98 and 7.09 ppm is also characteristic of the thiophene ring protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference
7.25 d 5.1 Thiophene H rsc.org
7.20 d 3.6 Thiophene H rsc.org
7.20 dd 5.1, 3.6 Thiophene H rsc.org
7.27 - 7.32 m Thiophene H rsc.org
7.08 - 7.21 m Thiophene H rsc.org
6.98 - 7.09 m Thiophene H rsc.org

d = doublet, dd = doublet of doublets, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.orgrsc.org For this compound, distinct signals are observed for the acetylenic carbons and the carbons of the thiophene rings. rsc.orgrsc.org The acetylenic carbons typically appear in the region of 80-90 ppm. The carbons of the thiophene ring show several signals in the aromatic region, generally between 120 and 140 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment Reference
137.33 Thiophene C rsc.org
136.66 Thiophene C rsc.org
128.06 Thiophene C rsc.org
128.00 Thiophene C rsc.org
124.49 Thiophene C rsc.org
124.16 Thiophene C rsc.org
123.75 Thiophene C rsc.org
83.97 Acetylenic C rsc.org
69.71 Acetylenic C rsc.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound displays several characteristic absorption bands. A notable feature is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethyne (B1235809) linker. This vibration is typically weak in symmetrical alkynes but can be observed. Other significant bands arise from the C-H and C=C stretching vibrations of the thiophene rings. rsc.org For instance, the IR spectrum of a related compound, 1,2-diphenyl-1,2-di(thiophen-2-yl)ethane-1,2-diol, shows a >C=C< stretching vibration at 1651 cm⁻¹.

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for studying the acetylenic linkage in this compound. acs.org For instance, in a study of a thiophene-based polymer, a strong Raman signal was observed at 1425 cm⁻¹, which was utilized for imaging. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The extended π-conjugated system of this compound, encompassing the two thiophene rings and the ethyne bridge, gives rise to characteristic absorption bands in the UV-Vis region. These absorptions correspond to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the molecular environment. rsc.org The UV-Vis spectrum of this compound is a key indicator of its electronic properties, which are crucial for its applications in materials science. rsc.org

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound. For this compound, this analysis verifies its chemical formula, C₁₀H₆S₂.

The compound has an average molecular weight of approximately 190.278 to 190.285 g/mol . chemsrc.comchemspider.com High-resolution mass spectrometry provides a more precise exact mass of 189.99100. chemsrc.com This data is crucial for distinguishing the compound from others with similar nominal masses and for confirming its elemental composition. While detailed fragmentation patterns are specific to the instrumentation used, the molecular ion peak (M⁺) corresponding to the exact mass is the primary indicator of the compound's identity in a mass spectrum.

X-ray Crystallographic Analysis of Related Arylalkyne and Thiophene Derivatives

X-ray crystallography is a powerful experimental science that determines the precise atomic and molecular structure of a crystal. wikipedia.org By measuring the angles and intensities of diffracted X-ray beams, a three-dimensional map of electron density within the crystal can be produced, revealing atomic positions and chemical bonds. wikipedia.orgnih.gov While a specific crystal structure for this compound is not detailed, analysis of closely related thiophene and arylalkyne derivatives provides significant insight into the expected structural characteristics.

Studies on various thiophene derivatives have revealed common structural motifs and packing arrangements. For instance, the crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea was determined by single-crystal X-ray diffraction. eurjchem.com It crystallizes in the monoclinic space group P2₁ with specific unit cell dimensions. eurjchem.com Another study on two 2-aminothiophene derivatives showed one crystallizing in the orthorhombic space group Pna2₁ and the other in the monoclinic P2₁/c space group. mdpi.com These structures are often stabilized by networks of intermolecular hydrogen bonds, such as N–H···O and C–H···F interactions, which dictate the molecular packing in the crystal lattice. mdpi.comnih.gov

In a series of four chiral imine-substituted thiophene derivatives, a common feature was the presence of twofold symmetry. iucr.org The central core containing the thiophene ring and imine bonds was found to be virtually planar. iucr.org The packing of these molecules was influenced by weak C—H⋯S interactions. iucr.org The planarity of the thiophene ring system is a recurring feature in many derivatives. nih.gov

The analysis of 1,2-di(thiophen-2-yl)ethane-1,2-dione, a compound structurally similar to the title compound (differing by the oxidation of the ethyne bridge), shows that its crystal structure data is available and provides a valuable comparative model. nih.gov The study of such related structures is essential for predicting the molecular conformation, bond angles, and intermolecular interactions that could be expected for this compound.

Compound Index

Theoretical and Computational Investigations of 1,2 Di Thiophen 2 Yl Ethyne

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the properties of thiophene-based compounds. semanticscholar.orgresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying the geometry and electronic characteristics of molecules like 1,2-di(thiophen-2-yl)ethyne.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter in determining the molecule's chemical reactivity and electronic transport properties. ijsr.net

Computational studies on similar conjugated systems provide a comparative basis for understanding the electronic structure of this compound. For instance, DFT calculations on (E)-1,2-di(thiophen-2-yl)ethene (a related compound with an ethene bridge) using the B3LYP hybrid functional with a 6-31G* basis set have been performed to determine its molecular orbital energies. rsc.org In a study of 1,2-di(biphenyl-4-yl)ethyne, a larger conjugated system, the HOMO-LUMO gap was calculated to be 3.92 eV using DFT. ijsr.net The introduction of different functional groups or electrodes can significantly alter these energy levels. ijsr.net

The HOMO and LUMO energy levels are crucial for predicting how the molecule will interact with other species and its potential application in organic electronics. A smaller HOMO-LUMO gap generally implies higher reactivity and better conductivity. ijsr.net The distribution of the HOMO and LUMO orbitals across the molecular framework indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Frontier Molecular Orbital Energies of Related Compounds

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Method
1,2-di(biphenyl-4-yl)ethyne - - 3.92 DFT
(E)-1,2-di(thiazol-2-yl)diazene (ATz) -6.39 -3.19 3.20 DFT/B3LYP/6-31G*

This table presents data for related compounds to provide context for the electronic properties of this compound.

The three-dimensional structure and conformational preferences of this compound are critical to its properties. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation. tandfonline.com For related molecules, such as 1,2-di(thiophen-2-yl)ethane-1,2-dione, computational studies have shown the existence of multiple stable conformations, including anti-like and syn-like arrangements of the thiophene (B33073) rings with varying torsional angles. smolecule.com

The planarity of the molecule, influenced by the rotation of the thiophene rings around the ethyne (B1235809) linker, affects the extent of π-conjugation. A more planar conformation generally leads to a smaller HOMO-LUMO gap and enhanced electronic communication between the thiophene units. The optimization of the molecular geometry provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of this compound. researchgate.net These parameters, including the HOMO-LUMO gap, ionization potential, electron affinity, and global hardness and softness, provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

A molecule with a small HOMO-LUMO gap is generally considered more reactive. researchgate.net The analysis of these descriptors helps in understanding the molecule's propensity to donate or accept electrons in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. researchgate.net These reactivity indices are valuable for predicting how this compound might behave in various chemical environments and in the design of new materials.

Computational Studies of Interactions and Electronic Effects

Computational methods are also used to study the intermolecular interactions and electronic effects that govern the behavior of this compound in different environments. Studies on thiophene dimers have shown that π-stacking interactions play a significant role in their association, with calculated interaction energies providing insight into the stability of different arrangements. acs.org

The interaction of this compound with other molecules or surfaces is crucial for its application in materials science. For example, the electronic effects of substituting the molecule with different groups or placing it between metal electrodes can be computationally modeled to predict changes in its conductivity and other electronic properties. ijsr.net These studies often involve analyzing the natural bond orbital (NBO) to understand charge transfer and delocalization within the molecule and between interacting species. tandfonline.com

Chemical Transformations and Derivatization of 1,2 Di Thiophen 2 Yl Ethyne

Catalytic Functionalization Reactions of 1,2-Di(thiophen-2-yl)ethyne

The internal alkyne functionality of this compound, flanked by two electron-rich thiophene (B33073) rings, serves as a reactive site for a variety of metal-catalyzed transformations. These reactions enable the construction of elaborate molecular architectures through annulation, carbonylation, and C-H activation pathways.

Annulation Reactions (e.g., [4+2] Annulations)

Annulation reactions involving this compound provide direct routes to fused polycyclic aromatic and heteroaromatic systems. Rhodium-catalyzed [4+2] annulation reactions are particularly effective. For instance, the reaction of this compound with N-pyridinyl enaminones, catalyzed by a rhodium complex, proceeds via C–H bond activation to form iminopyranes. acs.org Similarly, it participates in Rh(III)-catalyzed [3+2] annulation sequences with 3-arylquinoxalin-2(1H)-ones to produce spiroquinoxalinone derivatives in high yields. rsc.orgrsc.org This transformation is robust, tolerating various functional groups and even enabling gram-scale synthesis. rsc.org

The compound also engages in more complex domino processes. A palladium-catalyzed six-fold domino crossover annulation between 1,2-bis(2-bromoaryl)ethynes and this compound has been developed to construct fused polycyclic frameworks, achieving the formation of six C-C bonds in a single operation. chemrxiv.org In the synthesis of meso-N/O-heteroarene-fused porphyrins, this compound was successfully used as the alkyne component in a rhodium-catalyzed fusion strategy, yielding the desired product. rsc.org

Table 1: Examples of Annulation Reactions with this compound

Reaction Type Co-reactant Catalyst System Product Type Yield Reference
[3+2] Spiroannulation 3-Arylquinoxalin-2(1H)-one [Cp*RhCl₂]₂ / AgSbF₆ Spiroquinoxalinone Good to Excellent rsc.orgrsc.org
[4+2] Annulation N-Pyridinyl enaminone [Cp*RhCl₂]₂ / AgSbF₆ / PivOH Iminopyrane N/A acs.org
Six-Fold Domino Annulation 1,2-bis(2-bromo-4-fluorophenyl)ethyne Pd(OAc)₂ / PPh₃ / K₂CO₃ Fused Polycyclic Aromatic 47% chemrxiv.org
Porphyrin Fusion Zinc Porphyrin [Cp*RhCl₂]₂ / AgSbF₆ Thiophene-fused Porphyrin 35% rsc.org
Isoquinolone Synthesis Tetrazole-containing amide [Cp*RhCl₂]₂ / CsOAc Tetrazole-Isoquinolone Hybrid Very Good beilstein-journals.org

Hydrocarboxylation and Carbonylative Esterification

The introduction of carboxyl and ester functionalities across the alkyne bond of this compound has been achieved using palladium catalysis. A heterogeneous Pd/C catalyst system enables the hydrocarboxylation of various internal alkynes, including this compound, using oxalic acid as a CO surrogate. nih.govrsc.orgrsc.org This method produces (E)-2,3-di(thiophen-2-yl)acrylic acid with good yield and selectivity. nih.govrsc.orgrsc.orgresearchgate.net The reaction is notable for its use of a stable, recyclable catalyst and avoids the need for high-pressure CO gas. nih.govrsc.org

This catalytic system is also effective for carbonylative esterification when alcohols are used as nucleophiles instead of water. nih.govrsc.org These transformations represent an atom-economical way to synthesize α,β-unsaturated carboxylic acids and esters, which are valuable intermediates in organic synthesis. rsc.orgrsc.org

Table 2: Palladium-Catalyzed Hydrocarboxylation of this compound

Reaction Catalyst System CO Source Solvent Product Yield Reference
Hydrocarboxylation Pd/C, Xantphos Oxalic Acid Dioxane (E)-2,3-di(thiophen-2-yl)acrylic acid 69% nih.govrsc.orgrsc.org

C-H Activation and Cyclization Pathways

Rhodium-catalyzed C-H activation is a powerful strategy for the derivatization of this compound, leading to the formation of complex heterocyclic structures. In these reactions, a C-H bond, typically on an aromatic co-reactant, is activated by the metal center and adds across the alkyne, initiating a cyclization cascade. beilstein-journals.orgchemrxiv.org

For example, the synthesis of tetrazole-isoquinolone hybrids has been accomplished by reacting this compound with Ugi-azide products. beilstein-journals.org The reaction proceeds via a rhodium(III)-catalyzed C(sp²)-H activation of an amide ortho-position, followed by annulation with the alkyne, affording the dithienyl-substituted isoquinolone product in very good yield. beilstein-journals.org Similarly, it has been used as a coupling partner in the Rh(III)-catalyzed synthesis of spiroquinoxalinones, where a C-H bond of a 3-arylquinoxalin-2(1H)-one is functionalized. rsc.org These methods benefit from the directing group ability of amide or other functionalities to guide the C-H activation to a specific site. beilstein-journals.orgmdpi.com

Polymerization Reactions

The rigid, conjugated structure of this compound makes it an excellent monomer for the synthesis of advanced polymeric materials with interesting electronic and physical properties.

Cyclotrimerization for Conjugated Microporous Polymers and Macrocycles

The [2+2+2] cyclotrimerization of alkynes is a classic method for synthesizing substituted benzene (B151609) rings. While specific reports on the formation of conjugated microporous polymers (CMPs) directly from the cyclotrimerization of this compound are not detailed in the provided search results, the reaction is a well-established pathway for creating such materials from various alkynes. acs.org The reaction, often catalyzed by transition metals like rhodium or iron, would lead to a highly cross-linked, porous network built from 1,3,5- or 1,2,4-tris(dithienyl)benzene nodes. acs.orgrsc.org For example, the cyclotrimerization of the related compound 1,2-bis(2,2'-bithiophen-5-yl)acetylene catalyzed by Wilkinson's catalyst ([RhCl(PPh₃)₃]) yields hexa(2,2'-bithiophen-5-yl)benzene, demonstrating the feasibility of this approach for creating large, thiophene-rich star-shaped molecules that can serve as models for polymer nodes. mdpi.com

Incorporation into Conjugated Polymer Backbones for Electronic Applications

This compound and its derivatives are valuable building blocks for donor-acceptor (D-A) type conjugated polymers used in organic electronics. rsc.orgrsc.orgmdpi.com While many studies focus on the closely related vinylene analogue, (E)-1,2-di(thiophen-2-yl)ethene (TVT), the ethyne (B1235809) unit serves a similar role as a planar, electron-rich donor component that extends the conjugation of the polymer backbone. rsc.orgrsc.orgbohrium.com

These polymers are typically synthesized via transition-metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, between a distannylated or diborylated derivative of the dithienylethene/ethyne unit and a dihalogenated acceptor monomer. rsc.org The incorporation of the 1,2-di(thiophen-2-yl)ethene unit has been shown to modulate the polymer's backbone conformation, leading to an extended conjugation length, strengthened intermolecular interactions, and improved charge carrier mobility in organic field-effect transistors (OFETs). rsc.org For instance, a polymer incorporating a TVT unit (PTVT-DTBT-DT) exhibited a higher hole mobility (0.12 cm² V⁻¹ s⁻¹) compared to its thiophene-based counterpart. rsc.org Similar benefits are anticipated for polymers containing the ethyne linkage, making them promising materials for applications in organic photovoltaics and other electronic devices. researchgate.netmdpi.com

Complexation and Ligand Chemistry

The electron-rich thiophene rings and the π-system of the acetylene (B1199291) bridge in this compound and its derivatives make them excellent ligands in organometallic chemistry. They can coordinate to metal centers through the sulfur atoms, the acetylene bond, or through functional groups attached to the thiophene rings, leading to a wide array of complexes with interesting photophysical, catalytic, and electronic properties.

Formation of Organometallic Complexes

Derivatives of this compound serve as versatile building blocks for a range of organometallic complexes. The acetylenic linkage provides a rigid and linear scaffold that can be elaborated into larger, more complex ligand systems.

One notable application is in the synthesis of platinum(II) metallacycles. Thiophene-containing bisacetylide ligands, structurally related to this compound, have been used to create cis-diphosphino Pt(II) complexes. These metallacycles exhibit interesting photophysical properties, including room-temperature dual emission (fluorescence and phosphorescence), which can be modulated by the thiophene rings. acs.org

The compound and its derivatives also feature in the synthesis of "three-legged piano stool" structured organometallic compounds. For example, novel benzodithiophene ligands derived from thiophene precursors have been coordinated to η⁵-cyclopentadienylruthenium(II)/iron(II) fragments, demonstrating the utility of these thiophene-based systems in creating complexes with potential for non-linear optics and electronic applications. researchgate.net

Furthermore, thiophene-containing ligands are crucial in catalysis. Cobalt(II) complexes bearing 6-(thienyl)-2-(imino)pyridine ligands, which are synthesized from thiophene precursors, act as effective catalyst precursors for the oligomerization of ethylene (B1197577). unam.mxacs.org The structure of the thienyl group plays a significant role in the catalytic activity of the resulting complex. unam.mxacs.org Similarly, thiophene-based salphen-type ligands form complexes with copper(II) and zinc(II) that have been explored as active materials for organic field-effect transistors (OFETs). rsc.org

Metal CenterLigand TypeComplex TypeApplicationReference
Platinum(II)Thiophene-containing bisacetylideMetallacycleDual-emissive materials (fluorescence and phosphorescence) acs.org
Cobalt(II)6-(thienyl)-2-(imino)pyridineTetrahedral coordination complexCatalyst for ethylene oligomerization unam.mxacs.org
Copper(II), Zinc(II)Thiophene-based salphen-type ligandMetal-Organic Complex (MOC)Organic Field-Effect Transistors (OFETs) rsc.org
Ruthenium(II), Iron(II)Benzodithiophene-based nitrile"Piano-stool" complexEvaluation of metal-to-ligand charge transfer researchgate.net

Coordination with Metal Ions

The coordination chemistry of this compound and its derivatives is primarily dictated by the interaction of the thiophene sulfur atoms with metal ions. Thiophenes are generally considered poor donors for most transition metals. researchgate.net The coordinating ability of the sulfur lone pairs is weak, which can lead to complexes with lower stability compared to those with nitrogen-based ligands like bipyridine. researchgate.net

Despite this, coordination with certain metal ions is well-documented. Thiophenes show a preference for soft metal ions, such as Cu(I). researchgate.net The specific reactivity and coordination mode depend heavily on the metal center and its associated ligands. researchgate.net

In some cases, the thiophene sulfur can directly participate in the coordination sphere, influencing the properties of the complex. For example, in cobalt(II) complexes with 6-(thienyl)-2-(imino)pyridine ligands, DFT calculations suggest that the sulfur atom of a thien-2-yl ring can coordinate to the cobalt center. unam.mxacs.org This interaction is believed to affect the spin state and catalytic activity of the complex, with thien-2-yl substitution leading to different catalytic outcomes in ethylene oligomerization compared to thien-3-yl substitution. unam.mxacs.org

Additionally, thiophene-based Schiff base ligands have been shown to form stable complexes with a variety of metal ions, including Cu(II), Co(II), Ni(II), and Hg(II). wisdomlib.org The antimicrobial activity of these complexes was found to be enhanced compared to the free ligand, highlighting the significant role of metal coordination. wisdomlib.org

Metal IonLigand SystemKey FindingReference
Cobalt(II)6-(thien-2-yl)-2-(imino)pyridineDFT calculations suggest coordination of the thienyl sulfur atom to the cobalt center, influencing catalytic activity. unam.mxacs.org
Copper(II), Nickel(II), Mercury(II)Thiophene-based Schiff baseFormation of stable complexes with enhanced antimicrobial activity compared to the free ligand. wisdomlib.org
Copper(I)General ThiophenesThiophenes are generally poor donors but can coordinate with soft metal ions like Cu(I). researchgate.net

Applications in Advanced Materials and Functional Systems

Organic Electronic Materials

The integration of the 1,2-di(thiophen-2-yl)ethyne moiety or its vinyl analogue, (E)-1,2-di(thiophen-2-yl)ethene (TVT), into conjugated polymers and small molecules is a key strategy for developing high-performance organic semiconductors. The rigid ethyne (B1235809) or ethene linker enhances π-orbital overlap and promotes intermolecular interactions, which are crucial for efficient charge transport.

The this compound unit and its derivatives are integral components in the design of organic semiconductors for OFETs. The planarity and extended conjugation afforded by this moiety facilitate strong π-π stacking, leading to enhanced charge carrier mobility.

Researchers have designed and synthesized various polymers and small molecules incorporating this structural motif. For instance, A-π-D-π-A (Acceptor-π bridge-Donor-π bridge-Acceptor) small molecules, where diketopyrrolopyrrole (DPP) acts as the acceptor and thiophene (B33073) serves as the donor connected by an ethynyl (B1212043) bridge, have been developed for OTFTs. nih.gov These molecules, such as TDPP-T and TDPP-EDOT, have demonstrated p-type mobility, which significantly improves upon thermal annealing. nih.gov Annealing helps to enhance the long-range order in the thin films, thereby improving charge transport. nih.govacs.org

Furthermore, the strategic introduction of substituents onto the di(thiophen-2-yl)ethene core allows for precise tuning of the material's electronic properties. By incorporating electron-withdrawing groups like chlorine and cyano moieties onto the TVT backbone, researchers have successfully shifted the charge transport characteristics from ambipolar to predominantly n-type. researchgate.net This demonstrates the versatility of the core structure in creating both hole-transporting (p-type) and electron-transporting (n-type) semiconductors.

Below is a table summarizing the performance of various OFETs based on derivatives of this compound or its vinyl analogue.

MaterialMobility TypeMobility (cm² V⁻¹ s⁻¹)Notes
PTVT-DTBT-DT rsc.orgp-type0.12A polymer incorporating the (E)-1,2-di(thiophen-2-yl)ethene (TVT) unit.
EBT-DPP Derivative acs.orgp-type~0.2Based on a 2,2′-ethyne-1,2-diylbis[3-(alk-1-yn-1-yl)thiophene] (EBT) core.
P2Cl1CNTVT-DPP researchgate.netAmbipolar0.70 (hole), 0.84 (electron)A chlorinated and cyano-substituted TVT-based polymer.
P2Cl2CNTVT-DPP researchgate.netn-type0.64 (electron)A chlorinated and cyano-substituted TVT-based polymer.
TDPP-T (annealed) nih.govp-type3.11 x 10⁻⁴An A-π-D-π-A small molecule with a di(thiophen-2-yl)ethyne unit.
TDPP-EDOT (annealed) nih.govp-type2.63 x 10⁻⁴An A-π-D-π-A small molecule with a di(thiophen-2-yl)ethyne unit.

In the realm of solar energy conversion, derivatives of this compound are employed as electron-donor or electron-acceptor materials in the active layer of organic photovoltaics (OPVs). The broad absorption and suitable energy levels of these materials are key to achieving high power conversion efficiencies (PCE).

Polymers incorporating the (E)-1,2-di(thiophen-2-yl)ethene (TVT) unit have been shown to enhance device performance without requiring complex post-treatments like thermal annealing or additives. rsc.org For example, a polymer named PTVT-DTBT-DT, when blended with an acceptor, achieved a PCE of 7.86%, which was noted as being among the highest for devices fabricated without such treatments. rsc.org The TVT unit helps to modulate the polymer backbone conformation, leading to an extended conjugation length and stronger intermolecular interactions, which benefits both charge transport and device efficiency. rsc.org

Similarly, new electron-rich building blocks derived from dithiophene structures are enabling the development of non-fullerene acceptors (NFAs) that can absorb light in the near-infrared (NIR) region. nih.gov An acceptor called PDTTIC-4F, built with a core derived from a dithiophene building block, has been used in OPV devices to achieve PCEs as high as 10.70%, with a high short-circuit current density (Jsc) of 25.90 mA cm⁻². nih.gov These materials are also being explored for use in organic photodetectors (OPDs). nih.govacs.org While direct use in the perovskite material itself is not typical, these organic semiconductors are crucial components in the charge transport layers of perovskite solar cells (PSCs) and in organic-perovskite tandem solar cells. mdpi.comdiva-portal.org

The table below highlights the performance of OPV devices that utilize materials derived from the this compound or TVT scaffold.

Donor Material / Acceptor MaterialPower Conversion Efficiency (PCE)Short-Circuit Current (Jsc) (mA cm⁻²)Fill Factor (FF)
PTVT-DTBT-DT based device rsc.org7.86%16.3368.92%
PM6:PDTTIC-4F nih.gov10.70%25.90-
PBDB-T:ITIC based module researchgate.net6.7%--
PBDB-T:ITIC-M mdpi.com12.05%17.4473.50%

The effectiveness of this compound and its analogues in electronic devices stems from rational molecular design strategies that aim to control the electronic properties and solid-state packing of the resulting materials. nih.gov The core principle is to create molecules with specific frontier molecular orbital (HOMO and LUMO) energy levels, strong absorption in the solar spectrum, and a propensity for ordered self-assembly. nih.govnii.ac.jp

Key design strategies involving this structural unit include:

Donor-Acceptor (D-A) and A-π-D-π-A Architectures : This is a widely used approach where electron-donating (D) and electron-accepting (A) units are combined within the same molecule or polymer. nih.gov The this compound moiety can act as part of the electron-rich donor segment or as a π-conjugated bridge linking the D and A units. This design allows for tuning of the material's band gap and absorption profile. nih.gov

Planarity and Rigidity : The linear, rigid acetylene (B1199291) linker in this compound ensures a high degree of planarity in the resulting polymers and small molecules. This planarity facilitates close intermolecular π-π stacking, which is essential for efficient charge hopping between molecules in the solid state. researchgate.net

Functionalization for Tunability : Attaching different functional groups to the thiophene rings is a powerful method to fine-tune the material's properties. For example, incorporating strong electron-withdrawing groups like cyano (-CN) and chlorine (-Cl) can lower the LUMO energy level, transforming a p-type or ambipolar material into an n-type semiconductor. researchgate.net This targeted functionalization allows for the creation of materials specifically designed for either hole or electron transport. researchgate.net

Bent-Shaped and Fused-Ring Geometries : Moving beyond linear structures, researchers are exploring "bent-shaped" or V-shaped π-cores to enhance intermolecular orbital overlap and improve solution processability. nii.ac.jp Fusing the thiophene rings, as seen in building blocks like dinaphtho[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (DNBDT-N), is another strategy to create rigid, coplanar systems with excellent charge transport characteristics. nii.ac.jp

These design principles highlight the versatility of the thiophene-ethyne scaffold in creating a new generation of organic semiconductors with tailored properties for specific electronic applications.

Components in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Catalysis and Catalyst Precursors

While not typically used as a catalyst itself, this compound serves as a valuable precursor and building block in the synthesis of more complex molecules and materials used in catalysis. Its derivatives are noted for their applications in coordination chemistry and as components in catalyst systems. lookchem.commdpi.com

One notable application is in the synthesis of ligands for transition metal catalysts. Thiophene-containing Schiff bases, for example, can be synthesized and used to create complexes with metals like chromium or titanium. nih.govresearchgate.net These complexes have been investigated as catalysts for ethylene (B1197577) polymerization, demonstrating that the electronic properties of the thiophene-based ligand can influence the catalytic activity and the properties of the resulting polymer. researchgate.net

Furthermore, this compound is a key starting material for synthesizing larger, well-defined structures through cyclotrimerization reactions. This reaction can produce hexasubstituted benzene (B151609) rings bearing multiple thiophene units, which can then be incorporated into larger frameworks or used as complex ligands. researchgate.net The compound has also been mentioned in the context of alkyne metathesis catalysis. lookchem.com In some palladium-catalyzed reactions, diheteroaryl acetylenes, a class to which this compound belongs, can undergo homoannulation to form complex aromatic systems like azulenes. pku.edu.cn

Gas Adsorption and Storage in Microporous Materials

A significant application of this compound is its use as a monomer for the synthesis of conjugated microporous polymers (CMPs). researchgate.netnih.gov These materials are characterized by their high surface areas, permanent porosity, and extended π-conjugation, making them excellent candidates for gas storage and separation. acs.org The IUPAC defines microporous materials as those having pore diameters of less than 2 nm. nih.govacs.org

In a specific example, this compound undergoes a cyclotrimerization reaction in the presence of a rhodium chloride (RhCl₃) catalyst to form 1,2,4-tris(thiophen-2-yl)-3,5,6-tris((thiophen-2-yl)ethynyl)benzene, a complex monomer (M6). researchgate.net This monomer is then polymerized via ferric chloride oxidative coupling to produce a thiophene-based conjugated microporous polymer known as ThPOP-6. researchgate.net

The resulting ThPOP-6 material exhibits a high specific surface area and contains abundant ultra-micropores, which are ideal for trapping gas molecules like carbon dioxide (CO₂) and methane (B114726) (CH₄). researchgate.net The high porosity and the affinity of the sulfur-rich polymer network for CO₂ contribute to its efficient gas uptake capabilities.

The table below summarizes the properties and gas adsorption performance of the ThPOP-6 polymer derived from this compound.

PolymerBET Surface Area (m² g⁻¹)CO₂ Uptake (wt% at 273 K, 1 bar)CH₄ Uptake (wt% at 273 K, 1 bar)
ThPOP-6 researchgate.net55711.21.7

Chelation and Sensing Applications (conceptual, for related thiophene derivatives)

Conceptually, the this compound scaffold is a promising platform for developing chemosensors. While direct applications of the parent compound are not widely reported, numerous studies on functionalized thiophene derivatives demonstrate their potent chelation and sensing capabilities. nih.govnih.govresearchgate.net The sulfur atom in the thiophene ring is a soft Lewis base, giving it a natural affinity for binding with certain metal ions. nih.gov

The design of such sensors often involves a "push-pull" or Donor-π-Acceptor (D-π-A) molecular structure. researchgate.net In this framework, the this compound unit could serve as the π-conjugated bridge. By attaching electron-donating and electron-accepting groups, as well as specific ion-binding sites (chelating agents), molecules can be created that exhibit a change in their optical properties (color or fluorescence) upon binding to a target analyte. researchgate.netacs.org

Examples from related thiophene derivatives illustrate this potential:

Ion Sensing : Thiophene derivatives incorporating dicyanovinyl groups have been developed as extremely sensitive colorimetric and fluorescent sensors for cyanide (CN⁻) and hydroxide (B78521) (OH⁻) ions, with detection limits as low as 0.0131 μM and 0.0025 μM, respectively. researchgate.net

Metal Chelation : Thiophene aldehydes can be converted into Schiff bases which act as effective chelating ligands. nih.gov When grafted onto nanoparticles, these ligands have been used to remove heavy metal ions like Cr(VI) from aqueous solutions. nih.gov

Cation Sensing : Polyether groups, such as crown ethers, have been attached to thiophene-based oligomers to create sensors that can selectively bind and detect specific cations. nih.gov

These examples underscore the conceptual viability of using functionalized this compound as a core structure for creating highly sensitive and selective chemosensors for environmental and biological monitoring.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

While methods for synthesizing 1,2-di(thiophen-2-yl)ethyne and its derivatives exist, future research will likely focus on developing more sustainable and efficient synthetic routes. rsc.orgrsc.org This includes the exploration of catalyst systems that are more environmentally friendly and cost-effective.

Recent advancements have shown the potential of palladium-catalyzed reactions for the synthesis of related structures. For instance, a palladium on carbon (Pd/C) and Xantphos combined one-pot catalytic system has been established for the stereo- and regio-selective hydrocarboxylation of alkynes. rsc.orgrsc.org This method has been successfully applied to internal alkynes, including this compound, to produce α,β-unsaturated carboxylic acids with good yields. rsc.orgrsc.org Future work could focus on optimizing these catalytic systems to reduce catalyst loading and explore the use of more abundant and less toxic metals.

Furthermore, domino reactions, where multiple bond-forming events occur in a single pot, represent a powerful strategy for increasing molecular complexity in an efficient manner. chemrxiv.org A palladium-catalyzed six-fold domino crossover annulation has been demonstrated for the synthesis of fused polycyclic frameworks from 1,2-diarylethynes, including this compound. chemrxiv.org The development of such multi-component, one-pot reactions will be crucial for the rapid and sustainable production of complex materials derived from this core structure.

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for predicting the properties of new materials. researchgate.net In the context of this compound, DFT can be used to understand its electronic structure, predict its behavior in different molecular arrangements, and guide the design of new derivatives with tailored properties.

For example, DFT calculations have been used to compare the properties of a perylene (B46583) diimide (PDI) dimer linked by this compound (TYT) with one linked by (E)-1,2-di(thien-2-yl)ethene (TVT). researchgate.net The calculations revealed that the TYT-linked dimer has a smaller dihedral angle between the PDI units and a lower exciton (B1674681) binding energy, which are desirable properties for applications in organic solar cells. researchgate.net

Future computational work could explore a wider range of functional groups and substitution patterns on the thiophene (B33073) rings to systematically tune the electronic and optical properties of this compound-based materials. This predictive approach can accelerate the discovery of new materials with enhanced performance for specific applications, such as organic field-effect transistors (OFETs) and solar cells.

Exploration of New Material Architectures and Device Concepts

The versatility of this compound allows for its incorporation into a variety of material architectures, from small molecules to conjugated polymers and complex fused polycyclic systems. chemrxiv.orgresearchgate.net Future research should focus on exploring these different architectures to unlock new functionalities and device concepts.

Conjugated Polymers: The incorporation of this compound into the backbone of conjugated polymers is a promising strategy for developing high-performance organic electronic materials. rsc.org For instance, a polymer incorporating a derivative of 1,2-di(thiophen-2-yl)ethene demonstrated high hole mobility in OFETs and efficient performance in polymer solar cells without the need for post-treatments like annealing. rsc.org Similar strategies can be applied to polymers containing the ethyne (B1235809) linkage to fine-tune their properties.

Fused Polycyclic Frameworks: As mentioned earlier, domino reactions can be used to synthesize complex, fused polycyclic molecules from this compound. chemrxiv.org These rigid, planar structures can exhibit unique photophysical properties and strong intermolecular interactions, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 1: Comparison of Polymer Performance

Polymer BackboneHole Mobility (cm²/Vs)Power Conversion Efficiency (%)
Thiophene-based0.047.29
(E)-1,2-di(thiophen-2-yl)ethene-based0.127.86

This table is based on a study comparing two different polymer backbones for organic electronic devices. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The successful development of new materials based on this compound will require a highly interdisciplinary approach, bridging the gap between organic synthesis, physical chemistry, and materials engineering. Thiophene-based compounds are already recognized for their importance in materials science due to their functional properties and chemical robustness. researchgate.net

Chemists will need to continue to develop novel synthetic methods to create a diverse library of this compound derivatives. researchgate.net At the same time, materials scientists will need to characterize the properties of these new materials and fabricate them into devices to test their performance. researchgate.netunimib.it This collaborative effort will be essential for translating fundamental chemical discoveries into tangible technological advancements. The exploration of thiophene-based materials is a highly interdisciplinary field, with applications ranging from organic electronics to bioimaging. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.